molecular formula C10H7BrN2O2S2 B10773097 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B10773097
M. Wt: 331.2 g/mol
InChI Key: DHXHBTASCMMTSD-XQRVVYSFSA-N
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Description

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring a bromothiophene moiety linked to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the diazinane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a bromothiophene moiety and a diazinane ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Biological Activity

The compound (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features:

  • A bromothiophene moiety, which is known for its diverse biological activities.
  • A diazinane core that contributes to its chemical reactivity.
  • A sulfanylidene group that may influence its interaction with biological targets.

The molecular formula is C10H7BrN2O2S2C_{10}H_7BrN_2O_2S_2, and it is classified as a small molecule reversible inhibitor of the regulator of G-protein signaling 4 (RGS4) protein .

Research indicates that This compound acts as a reversible inhibitor of RGS4. This inhibition plays a critical role in modulating G-protein signaling pathways, which are vital for various physiological processes .

Therapeutic Potential

The compound has shown promise in several areas:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The presence of the bromothiophene ring is often linked to enhanced antimicrobial effects .
  • Anticancer Properties : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The diazinane framework may contribute to this activity by interfering with cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds can provide insights into the unique biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
5-BromothiopheneThiophene ring with bromineAntimicrobial
1-MethylthiazoleThiazole ring with methyl groupAnticancer
2-ThiophenecarboxaldehydeThiophene with aldehydeAnti-inflammatory

The unique combination of the diazinane core and the bromothiophene side chain may yield distinct biological activities not found in simpler analogs .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits RGS4 activity, leading to altered calcium signaling in cells. This suggests potential applications in diseases where G-protein signaling is dysregulated .
  • Antimicrobial Efficacy : In studies comparing various thiophene derivatives, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be in the range of 50–100 μg/mL .
  • Cancer Cell Proliferation : Research involving human cancer cell lines has shown that this compound can reduce cell viability significantly at concentrations as low as 10 μM. Further studies are needed to elucidate the specific pathways involved in its anticancer effects .

Properties

Molecular Formula

C10H7BrN2O2S2

Molecular Weight

331.2 g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H7BrN2O2S2/c1-13-9(15)6(8(14)12-10(13)16)4-5-2-3-7(11)17-5/h2-4H,1H3,(H,12,14,16)/b6-4-

InChI Key

DHXHBTASCMMTSD-XQRVVYSFSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(S2)Br)/C(=O)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(S2)Br)C(=O)NC1=S

Origin of Product

United States

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